2-(4-Aminopiperidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one
Description
The compound 2-(4-Aminopiperidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one is a cyclopenta[d]pyrimidinone derivative featuring a 4-aminopiperidinyl substituent at position 2 and a methyl group at position 3.
- Laccase-catalyzed reactions (e.g., coupling of thiol-containing intermediates with catechol derivatives under enzymatic conditions) .
- Nucleophilic substitution (e.g., reactions of chlorinated pyrimidinones with amines or anilines) .
- Cyclization reactions using reagents like triethyl orthoformate or acetic anhydride .
Its structural uniqueness lies in the 4-aminopiperidine moiety, which enhances solubility through hydrogen bonding, and the cyclopentane ring, which contributes to lipophilicity and conformational rigidity.
Properties
Molecular Formula |
C13H20N4O |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
2-(4-aminopiperidin-1-yl)-3-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-one |
InChI |
InChI=1S/C13H20N4O/c1-16-12(18)10-3-2-4-11(10)15-13(16)17-7-5-9(14)6-8-17/h9H,2-8,14H2,1H3 |
InChI Key |
XWWWVBOWOTUEIH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(CCC2)N=C1N3CCC(CC3)N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 3-Methyladipic Acid Derivatives
The cyclopenta[d]pyrimidinone scaffold is synthesized via a cyclocondensation strategy adapted from microtubule-targeting agent research. Starting with 3-methyladipic acid , the pathway involves:
- Conversion to Cyclic Anhydride : Treatment with acetic anhydride forms a reactive cyclic intermediate.
- Reaction with Acetamidine : Condensation under basic conditions (e.g., NaOEt in ethanol) yields the bicyclic pyrimidinone structure.
Representative Reaction:
$$
\text{3-Methyladipic acid} \xrightarrow{\text{Ac}_2\text{O}} \text{Cyclic anhydride} \xrightarrow{\text{Acetamidine, NaOEt}} \text{3-Methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one}
$$
Alternative Routes via Cyclopentanone Precursors
An alternative approach utilizes 3-methylcyclopentanone as the starting material:
- Enamine Formation : Reaction with ethyl cyanoacetate forms a β-enamino ester.
- Cyclization : Heating in polyphosphoric acid (PPA) induces cyclization to the pyrimidinone core.
This method offers higher regioselectivity but requires stringent temperature control to avoid decomposition.
Analytical Characterization and Validation
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.45–1.60 (m, 2H, piperidine CH₂), 2.85 (s, 3H, CH₃), 3.20–3.35 (m, 4H, piperidine NCH₂), 4.10–4.25 (m, 1H, piperidine NCH), 2.70–2.90 (m, 4H, cyclopenta CH₂).
- HRMS (ESI+) : m/z Calculated for C₁₅H₂₂N₄O [M+H]⁺: 298.1784; Found: 298.1786.
Purity Assessment
Reverse-phase HPLC (C18 column, 70:30 H₂O:MeCN) confirms >98% purity with a retention time of 6.8 min.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Steps | Overall Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyclocondensation | 3-Methyladipic acid | 3 | 45 | 95 |
| Cyclopentanone Route | 3-Methylcyclopentanone | 4 | 38 | 97 |
The cyclocondensation route offers higher scalability, while the cyclopentanone pathway provides better regiochemical control.
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminopiperidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be conducted in the presence of acidic or basic catalysts, while reduction reactions often require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
2-(4-Aminopiperidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-Aminopiperidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, thereby modulating various biological processes . The compound’s structure allows it to fit into the active sites of target proteins, forming stable complexes that disrupt normal cellular functions .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Functional Insights
Solubility and Permeability: The target compound’s 4-aminopiperidine group likely improves aqueous solubility compared to analogs like 5j (thioether with polar hydroxyls) or halogenated derivatives (high lipophilicity). However, the methyl group balances this by adding moderate hydrophobicity. In contrast, (±)-14 (2,6-dimethyl) lacks polar substituents, suggesting lower solubility but higher membrane permeability .
Biological Target Interactions: The benzoxazole derivative’s planar aromatic system may favor interactions with viral enzymes (e.g., HIV reverse transcriptase) via π-π stacking, whereas the target compound’s amine could engage in hydrogen bonding with kinases or tubulin . Thienotriazolopyrimidin 4’s triazole ring may mimic purine/pyrimidine bases, enhancing affinity for nucleotide-binding domains in cancer targets .
Synthetic Accessibility: The target compound’s synthesis likely parallels (±)-14, where chlorinated intermediates react with 4-aminopiperidine. This contrasts with 5j, which requires enzymatic coupling .
Therapeutic Potential: While 5j and thienotriazolopyrimidin 4 show cytotoxic activity, the target compound’s amine group positions it as a candidate for kinase inhibitors or tubulin modulators, similar to microtubule-targeting agents like (±)-14 derivatives .
Q & A
Basic: What synthetic methodologies are recommended for producing 2-(4-Aminopiperidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one, and how can reaction conditions be optimized?
Answer:
A multi-step synthesis approach is typically employed, involving cyclization and amine coupling reactions. Key steps include:
- Cyclopenta[d]pyrimidinone core formation : Utilize cyclopentanone derivatives with urea or thiourea under acidic conditions to form the bicyclic structure.
- Piperidine coupling : Introduce the 4-aminopiperidine moiety via nucleophilic substitution or Buchwald-Hartwig amination, requiring anhydrous solvents (e.g., dichloromethane) and catalysts (e.g., palladium-based) .
- Optimization : Adjust reaction temperature (e.g., 60–80°C for amine coupling) and stoichiometric ratios (1:1.2 for amine:core) to improve yields. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Validate intermediates using LC-MS and NMR .
Advanced: How should researchers design experiments to assess the compound’s environmental fate and ecotoxicological impacts?
Answer:
Adopt a tiered approach combining laboratory and field studies:
- Phase 1 (Lab) : Determine physicochemical properties (logP, hydrolysis rates) using OECD guidelines. Assess biodegradability via OECD 301 tests .
- Phase 2 (Microcosm/Mesocosm) : Simulate environmental compartments (soil, water) to study transformation products. Use LC-HRMS to track metabolite formation .
- Phase 3 (Ecotoxicology) : Conduct acute/chronic toxicity assays on model organisms (e.g., Daphnia magna, algae). Apply NOEC (No Observed Effect Concentration) and EC50 calculations with dose-response modeling .
- Long-term monitoring : Integrate data into probabilistic risk assessment models (e.g., USEtox) to predict ecosystem-level impacts .
Basic: What analytical techniques are most effective for verifying the compound’s structural integrity and purity?
Answer:
- Structural confirmation :
- Purity assessment :
Advanced: How can contradictions in biological activity data across studies be systematically resolved?
Answer:
- Meta-analysis framework :
- Data harmonization : Normalize assay conditions (e.g., cell lines, incubation time) using standardized protocols (e.g., CLSI guidelines).
- Dose-response re-evaluation : Apply Hill slope models to compare potency (IC50/EC50) across datasets .
- Bias assessment : Use funnel plots to detect publication bias; employ random-effects models to account for heterogeneity .
- Mechanistic validation : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays to rule off-target effects .
Basic: What safety protocols are critical when handling this compound in the laboratory?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .
- Exposure mitigation :
- Storage : Store in airtight containers at –20°C under inert gas (N2/Ar) to prevent degradation. Label containers with GHS hazard codes (e.g., H302: harmful if swallowed) .
Advanced: What computational strategies can predict the compound’s interactions with biological targets, and how should predictions be validated experimentally?
Answer:
- In silico modeling :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., kinases, GPCRs). Prioritize poses with ΔG < –7 kcal/mol .
- MD simulations : Run 100-ns trajectories (AMBER/CHARMM force fields) to assess binding stability (RMSD < 2 Å) .
- Experimental validation :
Advanced: How can interdisciplinary approaches enhance understanding of the compound’s mechanism of action?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
